molecular formula C19H16ClFN2OS B4540774 1-(3-CHLORO-4-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE

1-(3-CHLORO-4-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE

Cat. No.: B4540774
M. Wt: 374.9 g/mol
InChI Key: ZXUKXBMNQHYPCL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine is a complex organic compound that features a benzothiophene core substituted with chlorine and fluorine atoms, a carbonyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine and fluorine atoms on the benzothiophene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The carbonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used, resulting in derivatives with different substituents on the benzothiophene ring.

    Oxidation and reduction: These reactions will yield oxidized or reduced forms of the compound, potentially altering its chemical and physical properties.

Scientific Research Applications

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes in the central nervous system, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperazine
  • 1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine

Uniqueness

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its pharmacological properties and interactions with biological targets compared to its methyl or ethyl analogs.

Properties

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c20-17-16-14(21)7-4-8-15(16)25-18(17)19(24)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUKXBMNQHYPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-CHLORO-4-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(3-CHLORO-4-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE

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